Vasoconstrictor Assay: Desoximetasone Ointment Noninferior to Betamethasone 0.05% and More Active Than Clobetasol Propionate
In a double-blind, vehicle-controlled vasoconstriction assay, Desoximetasone 0.25% ointment (DM-o) and Desoximetasone 0.25% fatty ointment (DM-fo) were directly compared to Betamethasone 0.05% (BM) and Clobetasol Propionate 0.05% (CP) in healthy human volunteers. Chromametric and clinical assessments demonstrated that both Desoximetasone preparations were noninferior to Betamethasone 0.05%, while Clobetasol Propionate 0.05% was found to be 'a little less active' [1].
| Evidence Dimension | Vasoconstrictive potential (blanching response) |
|---|---|
| Target Compound Data | DM-o 0.25% and DM-fo 0.25%: clear blanching, noninferior to BM |
| Comparator Or Baseline | Betamethasone 0.05%: clear blanching; Clobetasol propionate 0.05%: 'a little less active' |
| Quantified Difference | Noninferiority demonstrated; CP less active than DM |
| Conditions | Vasoconstriction assay in healthy humans; chromametric measurement and clinical assessment |
Why This Matters
This assay directly correlates with therapeutic efficacy in dermatoses, providing a reliable, comparative benchmark for selecting the most appropriate topical corticosteroid.
- [1] Borelli C, et al. Activity of different desoximetasone preparations compared to other topical corticosteroids in the vasoconstriction assay. Skin Pharmacol Physiol. 2008;21(3):181-7. doi:10.1159/000131082. View Source
